

CAS number 18824-63-0 physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1-Dimethoxynonane

Cat. No.: B095599

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1,1-Dimethoxynonane** (CAS: 18824-63-0)

Introduction

1,1-Dimethoxynonane, registered under CAS number 18824-63-0, is an organic compound belonging to the acetal class of molecules. Structurally, it is the dimethyl acetal of nonanal, which means it features a nine-carbon aliphatic chain (nonane) where the first carbon is bonded to two methoxy groups (-OCH₃).^[1] This structure imparts a unique combination of properties, making it relevant in various fields. It is utilized as a fragrance component, valued for its fresh, fruity, and floral aroma, and finds application in organic synthesis as a protecting group for the aldehyde functional group due to its stability under basic conditions and controlled reactivity in acidic media.^[2]

This guide provides a comprehensive overview of the core physical and chemical properties of **1,1-dimethoxynonane**, offering technical insights and practical methodologies for researchers, scientists, and professionals in drug development and chemical synthesis.

Compound Identification

A clear identification is the foundation of all chemical research. The primary identifiers for this compound are summarized below.

Identifier	Value	Source(s)
CAS Number	18824-63-0	[3][4][5][6][7][8][9]
IUPAC Name	1,1-dimethoxynonane	[6][8][10]
Synonyms	Nonanal dimethyl acetal, Pelargonaldehyde dimethyl acetal, Nonyl Aldehyde Dimethyl Acetal	[2][3][7][11][12]
Molecular Formula	C ₁₁ H ₂₄ O ₂	[3][4][7][10]
Molecular Weight	188.31 g/mol	[3][4][7][10]
EINECS Number	242-603-3	[4][6][13][14]
InChI Key	LYLVOCPDQAOQKL- UHFFFAOYSA-N	[5][6][8]
Canonical SMILES	CCCCCCCCC(OC)OC	[3][5][6]

Part 1: Physical Properties

The physical characteristics of **1,1-dimethoxynonane** are dictated by its molecular structure: a long, nonpolar alkyl chain and a moderately polar acetal head. This duality governs its state, solubility, and thermal properties.

Appearance and Odor: At ambient temperature, **1,1-dimethoxynonane** is a colorless to almost colorless clear liquid.[9][11][12] It possesses a characteristic fresh, fruity aroma, with some sources describing additional floral, citrus, and green notes.[2]

Quantitative Physical Data: The following table consolidates the key physical properties reported across various sources. It is critical to note that properties like boiling point are highly dependent on pressure.

Property	Value Range	Conditions	Source(s)
Boiling Point	213.8 - 215 °C	760 mmHg (Atmospheric Pressure)	[2] [6] [13]
96 - 98 °C	15 Torr	[15]	
87 - 88 °C	20 mmHg	[8] [9] [11] [16]	
62 °C	15 mmHg	[4]	
Density / Specific Gravity	0.841 - 0.873 g/cm ³	18 - 25 °C	[4] [6] [13] [14] [15]
Refractive Index	1.413 - 1.424	20 °C	[2] [4] [11] [13] [15]
Flash Point	55 - 68.3 °C	Closed Cup	[4] [6] [8] [9] [13] [15]
Vapor Pressure	~0.235 mmHg	25 °C (Estimated)	[4]
Water Solubility	~37.5 mg/L (Insoluble)	25 °C (Estimated)	[4] [15]
Solubility in Organics	Soluble	Ethanol, Oils, Organic Solvents	[2] [4] [13] [15]

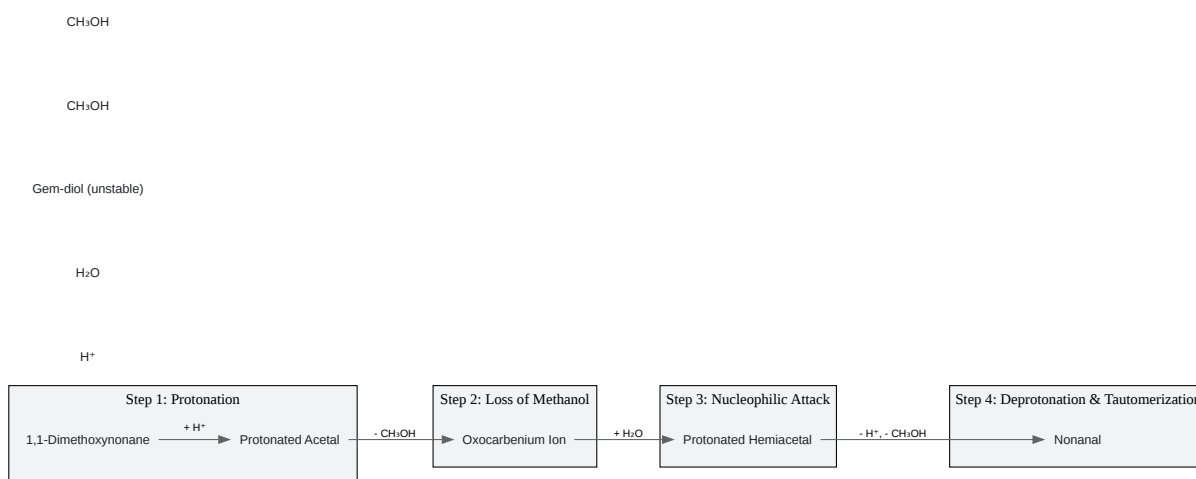
Expert Insights on Physical Properties: The extensive C₉ alkyl chain is the dominant structural feature, rendering the molecule largely hydrophobic and explaining its very low solubility in water.[\[2\]](#)[\[4\]](#)[\[15\]](#) Conversely, this nonpolar character ensures its miscibility with common organic solvents. The boiling point variation is a classic illustration of the Clausius-Clapeyron relation; the significantly lower boiling points reported are measured under reduced pressure, a standard technique for distilling high-boiling-point compounds to prevent thermal decomposition.

Part 2: Chemical Identity and Reactivity

Molecular Structure and Functional Group: The core of **1,1-dimethoxynonane**'s chemical behavior lies in the acetal functional group. Acetals are geminal diethers, meaning two ether linkages originate from the same carbon atom. This functionality is generally stable under neutral and basic conditions but is labile in the presence of acid.

Core Reactivity: Acid-Catalyzed Hydrolysis The most significant chemical transformation for this compound is its hydrolysis back to the parent aldehyde (nonanal) and alcohol (methanol). This reaction is catalyzed by aqueous acid (e.g., HCl, H₂SO₄).

The mechanism proceeds via protonation of one of the ether oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the geminal diol, which rapidly equilibrates to the more stable nonanal. This reactivity is fundamental to its use as a protecting group in multi-step organic synthesis, where it shields a reactive aldehyde from nucleophiles or basic reagents, only to be removed under specific acidic conditions.

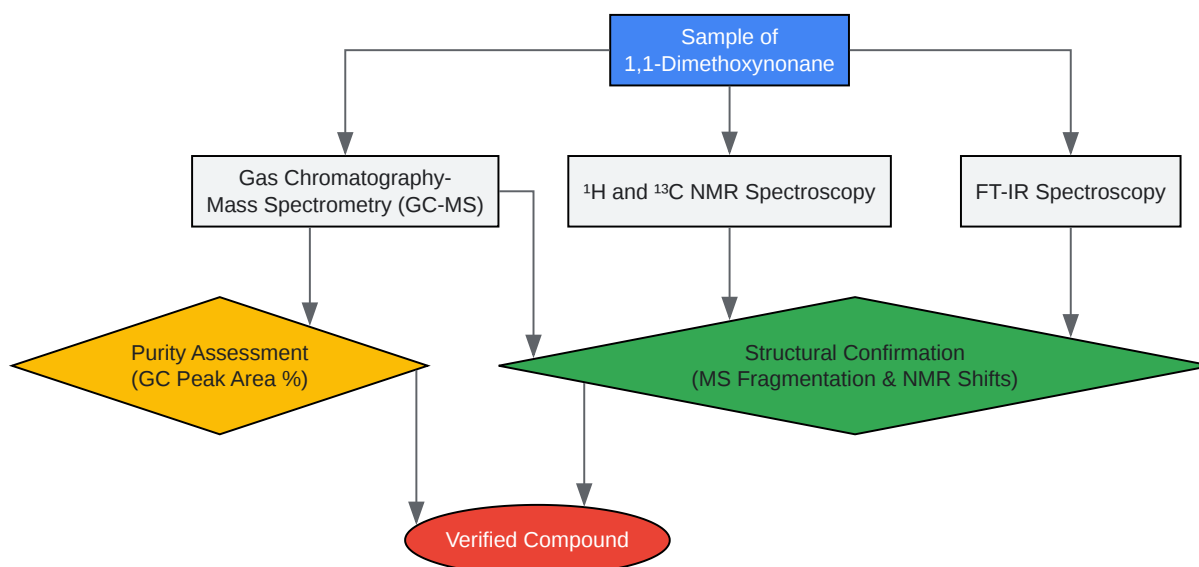


[Click to download full resolution via product page](#)

Caption: Acid-catalyzed hydrolysis of **1,1-dimethoxynonane**.

Part 3: Spectroscopic and Analytical Characterization

Confirming the identity and assessing the purity of **1,1-dimethoxynonane** requires a multi-technique analytical approach. The workflow below illustrates a standard procedure for characterization.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for identity and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals: a triplet around 4.3-4.4 ppm for the single proton on the acetal carbon ($\text{CH}(\text{OCH}_3)_2$), a sharp singlet around 3.3 ppm integrating to six protons for the two equivalent methoxy groups ($2 \times \text{OCH}_3$), multiplets for the various methylene groups ($-\text{CH}_2-$) of the nonyl chain between ~ 1.2 - 1.6 ppm, and a triplet around 0.9 ppm for the terminal methyl group ($-\text{CH}_3$).
- ^{13}C NMR: The carbon spectrum will feature a signal for the acetal carbon around 100-105 ppm, a signal for the methoxy carbons around 52-55 ppm, and a series of signals for the alkyl chain carbons between ~ 14 -32 ppm.

Experimental Protocol: NMR Sample Preparation

- Solvent Selection: Choose a deuterated solvent in which the sample is soluble, such as deuteriochloroform (CDCl_3).
- Sample Weighing: Accurately weigh 5-10 mg of **1,1-dimethoxynonane** directly into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If desired for quantitative analysis, add a known amount of an internal standard.
- Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer for data acquisition.

Mass Spectrometry (MS)

Typically coupled with Gas Chromatography (GC-MS), this technique provides molecular weight information and structural clues from fragmentation patterns.

- Expected Fragmentation: The NIST WebBook contains reference mass spectra for this compound.^[17] In electron ionization (EI), the molecular ion peak (M^+) at m/z 188 may be weak or absent. Key fragments include:

- m/z 157: $[M - OCH_3]^+$, representing the loss of a methoxy radical. This is often a prominent peak.
- m/z 75: $[CH(OCH_3)_2]^+$, the characteristic fragment for a dimethyl acetal group.
- A series of alkyl fragments resulting from cleavage along the nonane chain.

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or hexane.
- **Instrument Setup:** Equip the gas chromatograph with a nonpolar or mid-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example, starting at 70°C and ramping at 10°C/min to 250°C.
- **Injection:** Inject 1 μ L of the prepared solution into the GC inlet.
- **Data Acquisition:** Acquire mass spectra over a range of m/z 40-400 as the compound elutes from the column.
- **Data Analysis:** Integrate the total ion chromatogram (TIC) to determine purity based on peak area percentage. Compare the obtained mass spectrum with a library database (e.g., NIST) for identity confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

- **Expected Absorptions:**
 - 2950-2850 cm^{-1} : Strong C-H stretching vibrations from the alkyl and methoxy groups.
 - 1150-1050 cm^{-1} : A series of strong, characteristic C-O stretching bands, indicative of the acetal group.
 - ~1465 cm^{-1} : C-H bending (scissoring) vibrations of the methylene groups.

Part 4: Safety, Handling, and Storage

Professional diligence requires adherence to strict safety protocols when handling any chemical.

GHS Hazard Information:

- Pictogram: Flame
- Signal Word: Warning[9][11]
- Hazard Statement: H226 - Flammable liquid and vapor.[9][11][18]

Safe Handling Procedures:

- P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[9][11][18]
- P233: Keep container tightly closed to prevent evaporation and moisture ingress.[9][11][18]
- P240 & P241: Ground/bond container and receiving equipment and use explosion-proof electrical equipment to prevent static discharge.[11][18]
- Handle in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage and Stability:

- Store in a cool, dry, well-ventilated place away from sources of ignition.[9][11]
- The compound is reported to be moisture-sensitive.[9][11] Hydrolysis can occur upon exposure to atmospheric moisture, especially over long periods.
- For long-term storage and to maintain high purity, it is recommended to store under an inert gas atmosphere (e.g., Argon or Nitrogen).[8][9][11]

Conclusion

1,1-Dimethoxynonane (CAS: 18824-63-0) is a well-characterized acetal with a distinct set of physicochemical properties derived from its bifunctional structure. Its low polarity, flammability, and defined thermal characteristics are key considerations for its use as a fragrance. For synthetic chemists, its stability in basic media coupled with its susceptibility to acid-catalyzed hydrolysis makes it a valuable tool for aldehyde protection. A thorough understanding of its properties, supported by appropriate analytical verification and safe handling practices, is essential for its successful application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 18824-63-0: 1,1-dimethoxynonane | CymitQuimica [cymitquimica.com]
- 2. Food safety and quality: details [fao.org]
- 3. chemscene.com [chemscene.com]
- 4. nonanal dimethyl acetal, 18824-63-0 [thegoodscentscompany.com]
- 5. Nonanal dimethyl acetal (CAS 18824-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scbt.com [scbt.com]
- 8. Nonanal Dimethyl Acetal | 18824-63-0 [sigmaaldrich.com]
- 9. Nonanal Dimethyl Acetal | 18824-63-0 | TCI Deutschland GmbH [tcichemicals.com]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. Nonanal Dimethyl Acetal | 18824-63-0 | TCI AMERICA [tcichemicals.com]
- 12. Nonanal Dimethyl Acetal | CymitQuimica [cymitquimica.com]
- 13. 1,1-DIMETHOXYNONANE CAS#: 18824-63-0 [m.chemicalbook.com]

- 14. CAS # 18824-63-0, 1,1-Dimethoxynonane, Pelargonaldehyde dimethyl acetal, Pelargonic aldehyde dimethyl acetal - chemBlink [chemblink.com]
- 15. 1,1-Dimethoxynonane | 18824-63-0 | Benchchem [benchchem.com]
- 16. 18824-63-0 Nonanal Dimethyl Acetal AKSci 4371AL [aksci.com]
- 17. Nonanal dimethyl acetal [webbook.nist.gov]
- 18. Nonanal Dimethyl Acetal | 18824-63-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [CAS number 18824-63-0 physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095599#cas-number-18824-63-0-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com